4-bromo-1-fluoroisoquinoline

Medicinal Chemistry Physicochemical Properties Drug-likeness

4-Bromo-1-fluoroisoquinoline (2460500-66-5) is a strategically differentiated 1,4-dihalogenated isoquinoline building block. The orthogonally reactive C4-Br (Suzuki-Miyaura) and C1-F (SNAr) sites enable sequential, regioselective functionalization for rapid library generation in Rho-kinase inhibitor programs. Its MW (226.05) and XLogP3-AA (3.2) make it an ideal matched-pair probe for ADME optimization. Choose this specific 1-fluoro,4-bromo isomer for predictable, sequential reactivity profiles not achievable with positional analogs.

Molecular Formula C9H5BrFN
Molecular Weight 226.04 g/mol
CAS No. 2460500-66-5
Cat. No. B6608650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-fluoroisoquinoline
CAS2460500-66-5
Molecular FormulaC9H5BrFN
Molecular Weight226.04 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN=C2F)Br
InChIInChI=1S/C9H5BrFN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H
InChIKeyPJPUUEJNQCVFJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-fluoroisoquinoline (CAS 2460500-66-5): A Dual-Halogenated Scaffold for Regioselective Derivatization


4-Bromo-1-fluoroisoquinoline (CAS: 2460500-66-5) is a heterocyclic building block belonging to the halogenated isoquinoline class, characterized by the molecular formula C₉H₅BrFN and a molecular weight of 226.05 g/mol . It features a unique 1,4-disubstitution pattern on the isoquinoline core, with a fluorine atom at the 1-position and a bromine atom at the 4-position [1]. This specific arrangement of two distinct halogen atoms, each with different electronic and steric properties, provides a chemically differentiated platform for sequential and regioselective functionalization via nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [2].

The Functional Incompatibility of 4-Bromo-1-fluoroisoquinoline Analogs: Why Position Matters


The regioisomeric nature of halogenated isoquinolines means that substituting 4-bromo-1-fluoroisoquinoline with a positional analog like 1-bromo-4-fluoroisoquinoline or a mono-halogenated variant such as 4-bromoisoquinoline or 1-fluoroisoquinoline fundamentally alters the reactivity profile. The electronic influence of the fluorine atom at the 1-position is position-dependent and modulates the reactivity of the C4-bromo substituent in cross-coupling reactions [1]. Furthermore, the distinct chemical shifts in 13C NMR spectra observed for 1,4-disubstituted isoquinolines, compared to their 3,4- or other disubstituted analogs, demonstrate that the precise substitution pattern yields a unique electronic environment, precluding simple interchangeability [2]. Using a different isomer would lead to a different order of reactivity and may not be compatible with synthetic sequences designed specifically for the 1-fluoro, 4-bromo motif.

Quantitative Differentiation of 4-Bromo-1-fluoroisoquinoline: A Comparative Evidence Guide


Molecular Weight and Lipophilicity (XLogP3-AA) Differentiation for Drug Design

4-Bromo-1-fluoroisoquinoline has a molecular weight of 226.05 g/mol and a calculated lipophilicity (XLogP3-AA) of 3.2 [1]. This compares to 4-bromoisoquinoline (MW: 208.05 g/mol, XLogP3-AA: ~2.9) and 1-fluoroisoquinoline (MW: 147.15 g/mol, XLogP3-AA: ~2.1) [2]. The increased molecular weight and lipophilicity are direct consequences of the dual halogenation pattern, which can significantly impact membrane permeability and non-specific binding in biological assays.

Medicinal Chemistry Physicochemical Properties Drug-likeness

Predicted Basicity (pKa) and its Impact on Salt Formation and Purification

The predicted acid dissociation constant (pKa) for 4-bromo-1-fluoroisoquinoline is 0.39 ± 0.31 . This is markedly lower than the pKa of the parent isoquinoline (~5.4) [1] and is a direct result of the strong electron-withdrawing effect of the fluorine at the 1-position. This significantly reduced basicity means the compound is much less likely to be protonated under standard acidic conditions compared to non-fluorinated analogs, which can simplify reaction work-ups and enable unique purification strategies.

Process Chemistry Purification Ionization State

Regioselective Functionalization: Orthogonal Reactivity of C-F and C-Br Bonds

The 4-bromo-1-fluoroisoquinoline scaffold offers orthogonal reactivity. The C4-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, while the C1-F bond, activated by the adjacent ring nitrogen, can undergo nucleophilic aromatic substitution (S_NAr) [1]. In contrast, the positional isomer 1-bromo-4-fluoroisoquinoline would exhibit a reversed reactivity sequence. Similarly, mono-halogenated analogs (e.g., 4-bromoisoquinoline or 1-fluoroisoquinoline) lack this dual, orthogonal reactivity, limiting their utility in sequential, one-pot functionalization strategies.

Synthetic Methodology Cross-Coupling Nucleophilic Substitution

Implication in Advanced Material and Drug Discovery: The 4-Halogenated Isoquinoline Motif

The 4-halogenated isoquinoline core, to which this compound belongs, is a privileged scaffold in drug discovery. For instance, patent literature highlights the potent Rho-kinase inhibitory action of 4-haloisoquinoline derivatives, including those with bromo and fluoro substituents, for treating glaucoma and hypertension [1][2]. The 4-bromo-1-fluoroisoquinoline specifically represents a key intermediate that embodies this active pharmacophore while providing the unique orthogonal reactivity described above for further optimization. While a direct quantitative comparison of its activity versus analogs is not available in the public domain, its structural identity places it within a well-validated class of bioactive molecules.

Drug Discovery Materials Science Scaffold Hopping

High-Value Applications for 4-Bromo-1-fluoroisoquinoline in Drug Discovery and Materials Science


Synthesis of Complex Kinase Inhibitor Libraries via Sequential, Regioselective Derivatization

Medicinal chemists can leverage the orthogonal reactivity of 4-bromo-1-fluoroisoquinoline [1] to rapidly generate diverse libraries for kinase inhibitor programs. The C4-bromine can be engaged in a first-step Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity, followed by a second-step nucleophilic aromatic substitution at the C1-fluorine position to install amines, ethers, or thioethers. This sequential approach allows for the exploration of chemical space around a core scaffold that is already known to be relevant for Rho-kinase inhibition [2], maximizing the efficiency of structure-activity relationship (SAR) studies.

Development of Novel Fluorinated Materials with Tunable Electronic Properties

The electron-withdrawing fluorine atom in the 4-bromo-1-fluoroisoquinoline scaffold lowers the compound's pKa significantly compared to non-fluorinated isoquinolines . This property, combined with the potential for further functionalization via the C4-bromo group, makes it a promising building block for creating organic electronic materials, fluorosensors, or liquid crystals where precise control over molecular electronics and intermolecular interactions is required [3]. The bromine handle provides a convenient site for attaching the molecule to larger conjugated systems or polymers.

A Strategic Intermediate for Synthesizing Rho-Kinase (ROCK) Inhibitor Analogs

Given the established use of 4-haloisoquinoline derivatives as Rho-kinase inhibitors [4], 4-bromo-1-fluoroisoquinoline serves as a versatile late-stage intermediate for preparing novel analogs of drugs like Ripasudil. Its 4-bromo substituent allows for the installation of complex sulfonyl-amine side chains via cross-coupling, directly mimicking the pharmacophore of known inhibitors. Using this pre-functionalized core can shorten synthetic routes to new ROCK inhibitors by multiple steps compared to starting from a bare isoquinoline ring, accelerating preclinical development timelines.

Investigating the Impact of Halogenation on Pharmacokinetic Properties

The distinct physicochemical profile of 4-bromo-1-fluoroisoquinoline, specifically its molecular weight of 226.05 g/mol and XLogP3-AA of 3.2 [5], makes it an ideal model compound for studying the impact of dual halogenation on drug-like properties. Researchers can use it as a starting point to synthesize matched molecular pairs, for example, by replacing the bromine or fluorine with hydrogen or other halogens, to quantitatively assess the contribution of each halogen atom to membrane permeability, metabolic stability, and plasma protein binding. This is particularly valuable in early-stage drug discovery for optimizing ADME characteristics.

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